

Cellular Targets of PKM2 Activator TEPP-46: An In-depth Technical Guide

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Compound of Interest

Compound Name: PKM2 activator 10

Cat. No.: B11928468

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Introduction

Pyruvate kinase M2 (PKM2) is a key metabolic enzyme that plays a crucial role in cancer metabolism and inflammatory responses. In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting cell proliferation. The more active tetrameric form, on the other hand, promotes the final step of glycolysis. TEPP-46 (also known as **PKM2 activator 10**) is a potent, cell-permeable small molecule that selectively activates PKM2. This technical guide provides a comprehensive overview of the cellular targets of TEPP-46, its mechanism of action, and its effects on downstream signaling pathways.

Primary Cellular Target: Pyruvate Kinase M2 (PKM2)

The principal cellular target of TEPP-46 is the M2 isoform of pyruvate kinase (PKM2). TEPP-46 is a highly selective allosteric activator of PKM2.^{[1][2][3][4]}

Mechanism of Action

TEPP-46 binds to a pocket at the dimer-dimer interface of the PKM2 protein.^[1] This binding event stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity.^{[5][6][7]} The activation of PKM2 by TEPP-46 mimics the effect of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).^[4] By promoting the formation of the active

tetramer, TEPP-46 shifts glucose metabolism towards catabolism, favoring the conversion of phosphoenolpyruvate (PEP) to pyruvate.

Quantitative Data on PKM2 Activation

Parameter	Value	Reference
AC50 for PKM2 activation	92 nM	[1] [2] [3] [8]
Selectivity	High selectivity over PKM1, PKL, and PKR	[1] [2] [3] [4]

Potential Off-Target Effects and Other Interacting Proteins

While TEPP-46 is highly selective for PKM2, some studies have explored its potential for off-target interactions.

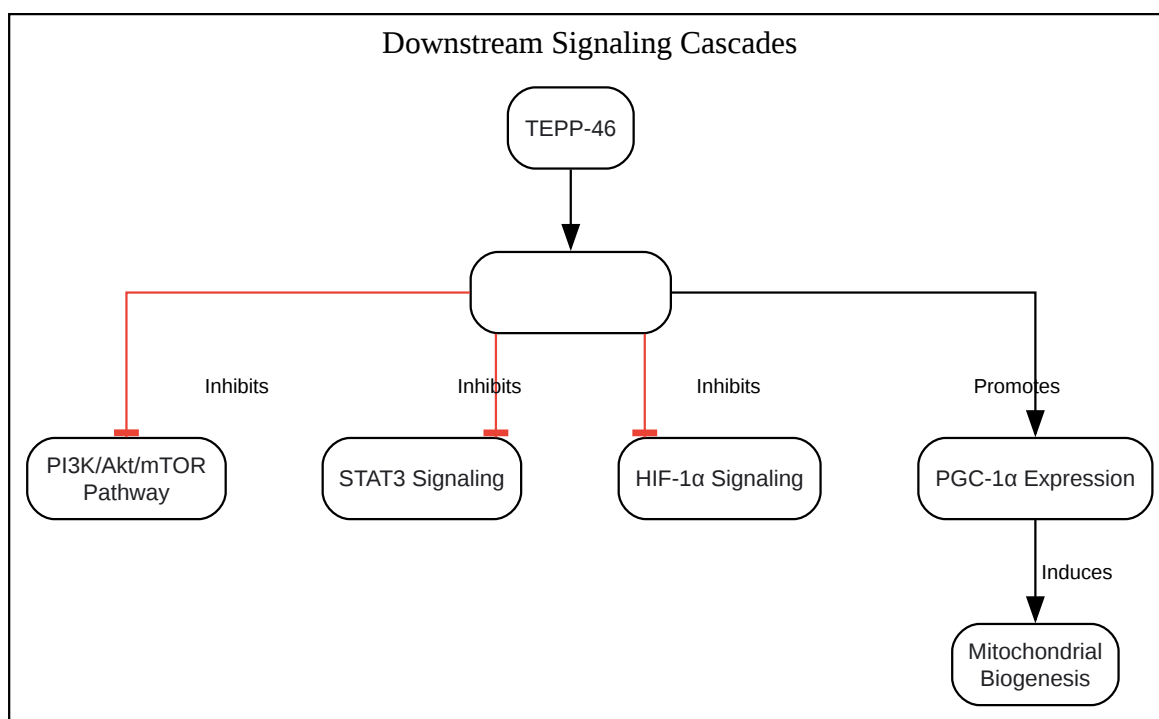
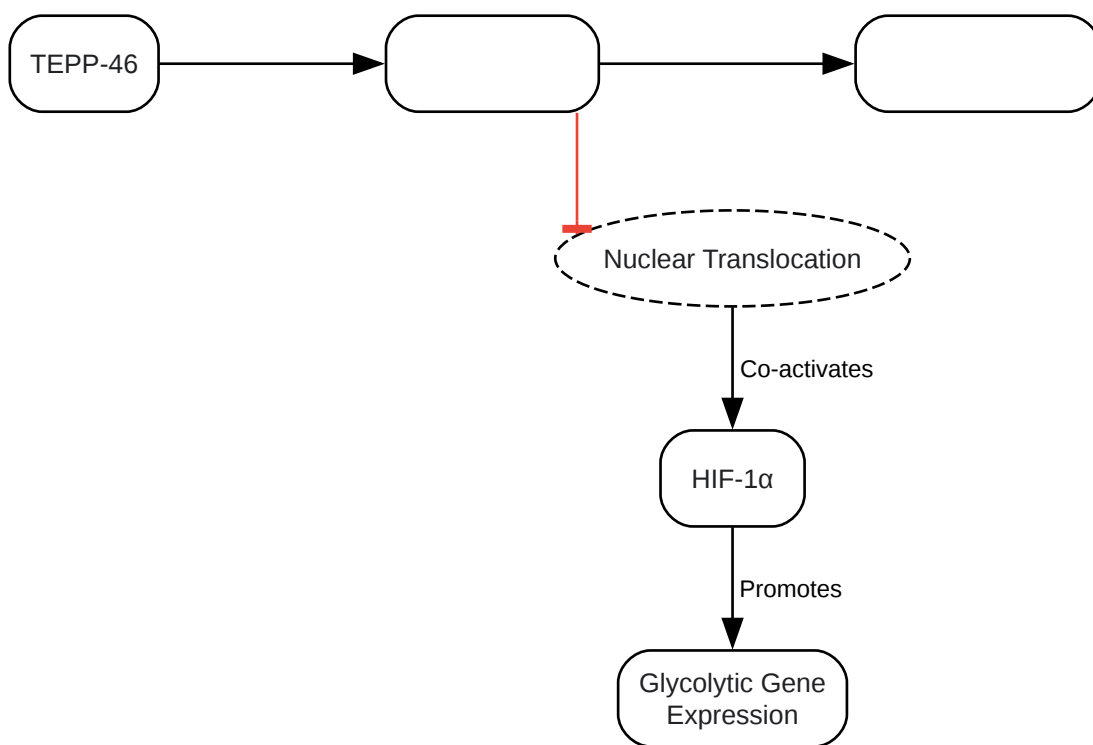
- Pyruvate Kinase M1 (PKM1): Most studies report that TEPP-46 has little to no activity against PKM1.[\[2\]](#)[\[3\]](#)[\[4\]](#) However, one study using a modified, photo-crosslinkable probe of TEPP-46 (mTEPP-46) suggested that it can bind to both PKM1 and PKM2 in Jurkat T cells, although it did not increase the enzymatic activity of PKM1.[\[9\]](#) This suggests a potential for binding without functional activation, the implications of which require further investigation.
- Proteome-wide Studies: To date, comprehensive, unbiased proteome-wide off-target studies for TEPP-46, such as cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) or extensive kinome scanning, have not been widely published. One study using a method called Target-responsive accessibility profiling (TRAP) successfully identified PKM2 as the primary target of TEPP-46.[\[10\]](#) The absence of broad, unbiased off-target screening data represents a current knowledge gap.

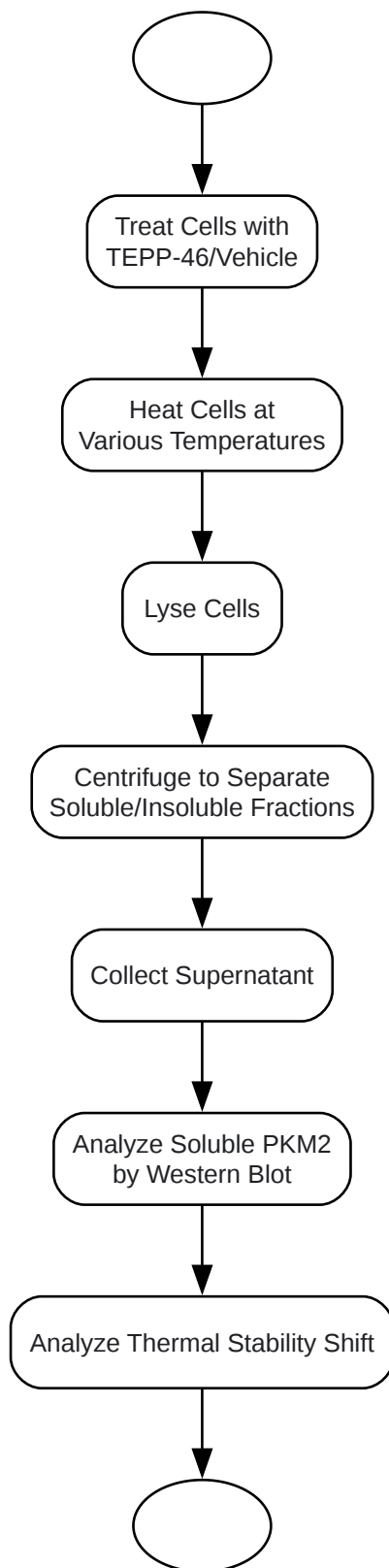
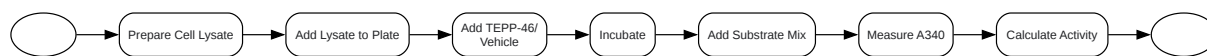
Downstream Signaling Pathways Modulated by TEPP-46

Activation of PKM2 by TEPP-46 leads to significant alterations in several downstream signaling pathways, primarily due to the shift in metabolic flux and the inhibition of PKM2's non-canonical, non-enzymatic functions.

Inhibition of HIF-1 α Signaling

Dimeric PKM2 can translocate to the nucleus and act as a co-activator for the transcription factor Hypoxia-Inducible Factor-1 α (HIF-1 α), promoting the expression of genes involved in glycolysis and angiogenesis. By inducing the tetrameric form of PKM2, TEPP-46 prevents its nuclear translocation and subsequently inhibits HIF-1 α -mediated transcription.^{[5][11]} This leads to a reduction in the expression of HIF-1 α target genes.





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